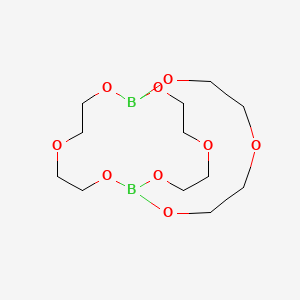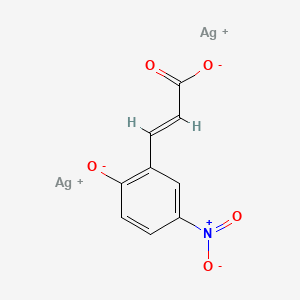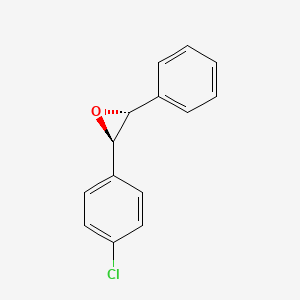
2,5,8,10,13,16,17,20,23-Nonaoxa-1,9-diborabicyclo(7.7.7)tricosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[777]TRICOSANE is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of boron and oxygen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron atoms to different oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: The compound’s properties make it useful in materials science, particularly in the development of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atoms can form reversible covalent bonds with biological molecules, influencing their activity and function. Additionally, the oxygen atoms in the structure can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE: shares similarities with other boron-containing bicyclic compounds, such as boronates and boronic acids.
Boronic Acids: These compounds also contain boron atoms and are widely used in organic synthesis and medicinal chemistry.
Boranes: Similar to the compound , boranes have boron-hydrogen bonds and are used in various chemical reactions.
Uniqueness
What sets 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE apart is its specific arrangement of boron and oxygen atoms within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
85567-22-2 |
|---|---|
Molekularformel |
C12H24B2O9 |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
2,5,8,10,13,16,17,20,23-nonaoxa-1,9-diborabicyclo[7.7.7]tricosane |
InChI |
InChI=1S/C12H24B2O9/c1-7-18-13-20-9-3-16-5-11-22-14(19-8-2-15-1)23-12-6-17-4-10-21-13/h1-12H2 |
InChI-Schlüssel |
VCTVWFJRWINKQY-UHFFFAOYSA-N |
Kanonische SMILES |
B12OCCOCCOB(OCCOCCO1)OCCOCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















